Mass Differentiation Enables Analyte Discrimination for Accurate Quantification
Eslicarbazepine Acetate-D3 possesses a parent ion mass that is +3 Da higher than the unlabeled analyte (m/z 299 vs 296), a mass shift that is readily resolved by a triple quadrupole mass spectrometer [1]. This specific mass difference allows for the chromatographic co-elution and near-identical ionization of the internal standard and the target analyte, but with distinct detection channels in the mass spectrometer, enabling precise ratiometric quantitation [2].
| Evidence Dimension | Molecular Weight (Exact Mass) |
|---|---|
| Target Compound Data | 299.13492261 Da |
| Comparator Or Baseline | Eslicarbazepine Acetate (unlabeled): 296.11609 Da |
| Quantified Difference | +3.0188 Da (theoretical mass shift from 3x deuterium substitution) |
| Conditions | Calculated by PubChem (2021 release) and ChEBI database |
Why This Matters
The +3 Da mass shift is the minimal requirement for an effective internal standard to avoid signal crosstalk with the analyte's natural isotopic envelope, a prerequisite for any robust LC-MS/MS method.
- [1] PubChem. Eslicarbazepine Acetate-D3. Compound Summary CID 139025030. Accessed 2025. View Source
- [2] Mallikarjun Reddy. Dealing with challenges in testing and use of Stable Isotopic Labelled Standards. Session at Analytical Development Conclave 2022, Express Pharma. 11 March 2022. View Source
